molecular formula C17H15BrN4O2S B3884410 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3884410
M. Wt: 419.3 g/mol
InChI Key: BDAWAHDKHISJDY-VXLYETTFSA-N
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Description

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a brominated methoxyphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Brominated Methoxyphenyl Group: The brominated methoxyphenyl group is introduced via a nucleophilic substitution reaction using a brominated precursor.

    Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and the brominated methoxyphenyl compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting it to a methoxyphenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the brominated position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Dehalogenated methoxyphenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is believed to exert its effects through the following pathways:

    Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways.

    Induction of Apoptosis: It can induce programmed cell death in cancer cells by activating specific apoptotic pathways.

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(3-fluoro-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(3-iodo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its brominated methoxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-23-13-6-4-12(5-7-13)16-20-21-17(25)22(16)19-10-11-3-8-15(24-2)14(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAWAHDKHISJDY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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